molecular formula C11H7ClN4OS B1459955 1-(4-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 941868-08-2

1-(4-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B1459955
M. Wt: 278.72 g/mol
InChI Key: NHHLGQZABYXOBS-UHFFFAOYSA-N
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Description

“1-(4-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” is a chemical compound that belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .


Synthesis Analysis

The synthesis of compounds related to “1-(4-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . Some of the newly synthesized compounds demonstrated good to moderate anticancer activity .


Molecular Structure Analysis

The molecular structure of “1-(4-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” and its derivatives were chemically confirmed using spectroscopic methods .


Chemical Reactions Analysis

The chemical reactions involving “1-(4-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” and its derivatives have been studied. For instance, one-pot multicomponent reactions of 7, and 2,4-dichlorobenzaldehyde in the presence of acetophenone, ethyl cyanoacetate, diethyl malonate, and/or malononitrile yielded the corresponding (1 H -pyrazol-1-yl)-4- (4-chlorophenyl)-7 H -pyrazolo [3,4- d ]pyrimidin derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” and its derivatives have been analyzed using various spectroscopic methods .

Scientific Research Applications

Cancer Treatment

Scientific Field

Medical Oncology and Pharmacology Application Summary: This compound is investigated as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which is a target for cancer therapy . Methods: Synthesis of novel derivatives, biological and molecular modeling investigations, and enzymatic inhibitory activity assays against CDK2/cyclin A2 were conducted . Results: Compounds showed cytotoxic activities against MCF-7 and HCT-116 cell lines with IC50 values ranging from 45–97 nM and 6–99 nM, respectively. Compound 14 & 15 exhibited the best cytotoxic activities with IC50 values of 45, 6, and 48 nM against MCF-7, HCT-116, and HepG-2, respectively .

Antitumor Activity

Scientific Field

Cancer Research Application Summary: The compound’s derivatives are explored for their antitumor activity by inhibiting key enzymes involved in cancer progression . Methods: Synthesis of pyrazolo[3,4-d]pyrimidine structures and evaluation of their anticancer activity through in vitro cytotoxic evaluation and free radical scavenging activity studies . Results: Certain derivatives showed promising inhibitory activity against MCF-7 cell lines with IC50 values in the micromolar range, indicating potential as anticancer agents .

Pharmacokinetics

Scientific Field

Pharmacology Application Summary: The compound’s pharmacokinetic properties are assessed to determine its suitability as a drug candidate . Methods: Evaluation of drug metabolism and pharmacokinetics (DMPK) properties, and assessment of pharmacodynamic effects in vivo . Results: The compound demonstrated good DMPK properties and inhibited tumor growth in a breast cancer xenograft model after oral dosing .

Antibacterial Activity

Scientific Field

Microbiology Application Summary: The antibacterial activity of pyrazolo[3,4-d]pyrimidine derivatives is tested against various bacterial strains . Methods: Testing the activity of derivatives with different substituents against Gram-positive and Gram-negative bacteria . Results: The derivatives presented varying degrees of antibacterial activity against S. aureus and E. coli .

Anti-Inflammatory Properties

Scientific Field

Immunology and Pharmacology Application Summary: The compound is evaluated for its anti-inflammatory effects and compared to standard treatments . Methods: Synthesis of derivatives and assessment of their anti-inflammatory activity and ulcerogenic effects . Results: Some derivatives were found to be effective with minimal ulcerogenic effects, comparable to indomethacin .

Enzyme Inhibition

Scientific Field

Biochemistry Application Summary: The compound is studied for its ability to inhibit enzymes that are crucial in disease pathways. Methods: Design and synthesis of derivatives, followed by evaluation of their enzyme inhibitory activities. Results: The derivatives have shown potential in inhibiting enzymes, which could be beneficial in treating various diseases.

Antitubercular Agents

Scientific Field

Infectious Diseases Application Summary: This compound’s derivatives have been explored for their potential as antitubercular agents . Methods: Synthesis of a library of derivatives and assessment of their minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis using standard broth microdilution methods . Results: Several compounds displayed in vitro activity against M. tuberculosis with MIC values ranging from 0.488–62.5 µM, indicating their potential as antitubercular agents .

In Vivo Anticancer Activity

Scientific Field

Oncology Application Summary: Derivatives of the compound have been tested for their anticancer activity in both in vitro and in vivo models . Methods: Design and synthesis of pyrazolo[3,4-d]pyrimidine and urea hybrids, followed by evaluation of their anticancer activity in vitro and in vivo cancer models . Results: The compounds showed promising anticancer activity, with one derivative displaying significant tumoricidal effects in a lung adenocarcinoma xenograft nude mice model .

Pharmacodynamics

Scientific Field

Pharmacology Application Summary: The pharmacodynamic effects of the compound have been studied to understand its mechanism of action and therapeutic potential . Methods: Analysis of the compound’s effects on phosphorylation of Akt and downstream biomarkers in vivo, and its impact on tumor growth in a breast cancer xenograft model . Results: The compound showed pharmacodynamic knockdown of phosphorylation of Akt and inhibited tumor growth after oral dosing, demonstrating its potential as a therapeutic agent .

Anti-Inflammatory and Ulcerogenic Effects

Scientific Field

Pharmacology and Toxicology Application Summary: The compound’s derivatives have been synthesized and evaluated for their anti-inflammatory properties and ulcerogenic effects . Methods: Comparative studies of the derivatives’ anti-inflammatory activity and their ulcerogenic effects against standard treatments . Results: Some derivatives were found to be effective with minimal ulcerogenic effects, comparable to indomethacin, a standard anti-inflammatory drug .

These additional applications further illustrate the compound’s potential in various scientific fields, particularly in the development of new treatments for infectious diseases and cancer. The detailed methods and results from these studies provide a deeper understanding of the compound’s versatility and its possible impact on future therapeutic developments. For more specific experimental procedures and statistical analyses, the referenced studies offer comprehensive insights .

EGFR-TK Inhibition for Cancer Therapy

Scientific Field

Oncology and Molecular Pharmacology Application Summary: The compound’s derivatives have been designed as inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), which is a crucial target in cancer therapy . Methods: Green synthesis of new pyrazolo[3,4-d]pyrimidine derivatives, confirmed using spectroscopic methods, and the Density Functional Theory (DFT) of the reaction mechanism was illustrated . Results: Two compounds exhibited broad-spectrum cytotoxic activity against NCI 60 cancer cell lines with GI50 values ranging from 0.018 to 9.98 μM. They also showed significant inhibitory activities against EGFR-TK with IC50 of 0.054, 0.135, and 0.034 μM, respectively .

CDK2 Inhibition for Anticancer Activity

Scientific Field

Cancer Research and Biochemistry Application Summary: Novel derivatives have been synthesized as CDK2 inhibitors, a target for selective cancer treatment . Methods: Design and synthesis of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, followed by biological and molecular modeling investigations . Results: The compounds showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines with IC50 values ranging from 45–97 nM and 6–99 nM, respectively .

Anticancer Activity in In Vivo Models

Scientific Field

Oncology Application Summary: Pyrazolo[3,4-d]pyrimidine and urea hybrids have been evaluated for their anticancer activity in vitro and in vivo cancer models . Methods: Synthesis and evaluation of the hybrids’ anticancer activity through in vitro cytotoxic evaluation and in vivo xenograft models . Results: A notable compound displayed significant tumoricidal effects in a lung adenocarcinoma xenograft nude mice model .

Pharmacokinetic and Pharmacodynamic Properties

Scientific Field

Pharmacology Application Summary: The compound has shown promising preclinical drug metabolism and pharmacokinetics (DMPK) properties and pharmacodynamic effects . Methods: Assessment of DMPK properties and analysis of the compound’s effects on phosphorylation of Akt and downstream biomarkers in vivo . Results: After oral dosing, the compound inhibited tumor growth in a breast cancer xenograft model by knocking down phosphorylation of Akt .

Anti-Inflammatory and Ulcerogenic Effects

Scientific Field

Pharmacology and Toxicology Application Summary: Derivatives have been synthesized and evaluated for their anti-inflammatory properties and ulcerogenic effects . Methods: Comparative studies of the derivatives’ anti-inflammatory activity and their ulcerogenic effects against standard treatments . Results: Some derivatives were found to be effective with minimal ulcerogenic effects, comparable to indomethacin, a standard anti-inflammatory drug .

These applications highlight the compound’s potential in the development of new therapeutic strategies, particularly in the fields of oncology and pharmacology. The detailed methods and results from these studies provide a deeper understanding of the compound’s versatility and its possible impact on future therapeutic developments. For more specific experimental procedures and statistical analyses, the referenced studies offer comprehensive insights .

Future Directions

The future directions for the research on “1-(4-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” and its derivatives could include further exploration of their potential applications in medicinal chemistry. For instance, developing new anti-TB compounds using cost-effective processes is critical to reduce TB incidence and accomplish the End TB Strategy milestone .

properties

IUPAC Name

1-(4-chlorophenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN4OS/c12-6-1-3-7(4-2-6)16-9-8(5-13-16)10(17)15-11(18)14-9/h1-5H,(H2,14,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHLGQZABYXOBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=N2)C(=O)NC(=S)N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DA Carlson, MR Singer, C Sutherland, C Redondo… - Cell chemical …, 2018 - cell.com
Sustained vascular smooth muscle hypercontractility promotes hypertension and cardiovascular disease. The etiology of hypercontractility is not completely understood. New …
Number of citations: 20 www.cell.com

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